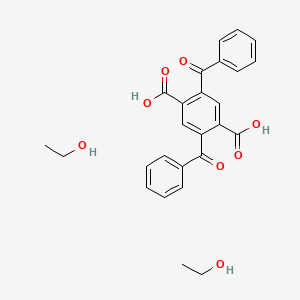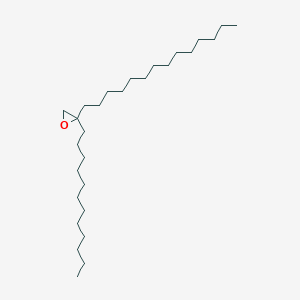
2-Dodecyl-2-tetradecyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-2-tetradecyloxirane is an organic compound with the molecular formula C28H56O It is a type of oxirane, which is a three-membered cyclic ether
Méthodes De Préparation
The synthesis of 2-Dodecyl-2-tetradecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-dodecyl-1-tetradecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. This method is advantageous due to its environmental friendliness and efficiency .
Analyse Des Réactions Chimiques
2-Dodecyl-2-tetradecyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated products using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with water in the presence of an acid catalyst can yield diols, while reaction with amines can produce amino alcohols .
Applications De Recherche Scientifique
2-Dodecyl-2-tetradecyloxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals. .
Mécanisme D'action
The mechanism of action of 2-Dodecyl-2-tetradecyloxirane involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial effects. The compound can disrupt cellular processes by modifying key biomolecules, leading to cell death or inhibition of growth .
Comparaison Avec Des Composés Similaires
2-Dodecyl-2-tetradecyloxirane can be compared with other similar oxirane compounds, such as:
2-Dodecyloxirane: This compound has a shorter alkyl chain and may exhibit different reactivity and properties.
2-Tetradecyloxirane: Similar to this compound but with a different alkyl chain length, affecting its physical and chemical properties.
Hexadecene epoxide: Another oxirane compound with a different alkyl chain, used in similar applications but with distinct characteristics
Propriétés
Numéro CAS |
922163-90-4 |
|---|---|
Formule moléculaire |
C28H56O |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
2-dodecyl-2-tetradecyloxirane |
InChI |
InChI=1S/C28H56O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-29-28)25-23-21-19-17-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
Clé InChI |
VRHIASSZFFGDKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)
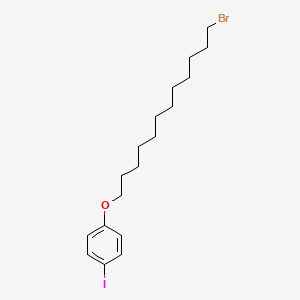
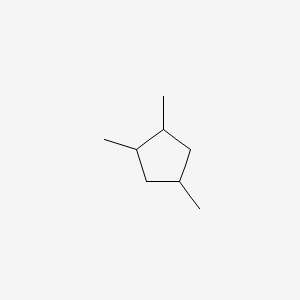
![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B14176921.png)
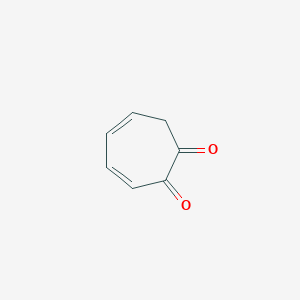
![1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-](/img/structure/B14176944.png)
![Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B14176948.png)
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
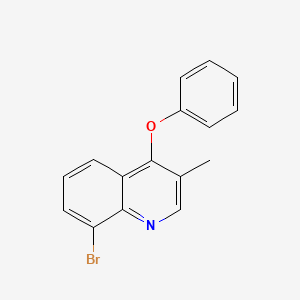
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)
